DehydroIvabradine-d3

Description

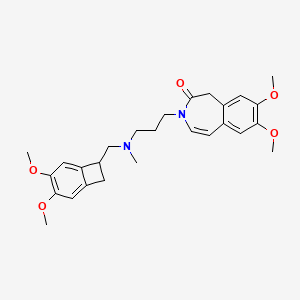

DehydroIvabradine-d3 is a deuterium-labeled analog of Dehydro Ivabradine, a known impurity in Ivabradine formulations. This article compares these compounds to infer the properties and applications of this compound, emphasizing structural, analytical, and functional distinctions.

Properties

CAS No. |

148870-58-0 |

|---|---|

Molecular Formula |

C27H34N2O5 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |

InChI |

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3 |

InChI Key |

AQSRHFYHXNSUAO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Molecular and Analytical Properties

Structural Insights :

- Ivabradine-d3 HCl : Features three deuterium atoms on the methyl group (SMILES: [2H]C([2H])([2H])N...) . The deuterium labeling minimizes isotopic interference in mass spectrometry, enhancing quantification accuracy.

- Dehydro Ivabradine Oxalate : Lacks deuterium but includes an oxalate counterion, reducing molecular symmetry and altering chromatographic retention .

- Benserazide-D3 HCl : A structurally distinct compound (unrelated to Ivabradine) with deuterium on its methyl group, used to track Benserazide metabolism .

Ivabradine-d3 Hydrochloride

- Role: Serves as an internal standard for quantifying non-deuterated Ivabradine in biological matrices. Its deuterium labeling reduces matrix effects, achieving precision within ±2% in LC-MS/MS assays .

- Advantage : The isotopic mass shift (Δm/z = +3) enables clear differentiation from the parent compound.

Dehydro Ivabradine Oxalate

- Role : Identified as IVA-3 Impurity , a degradation product formed during Ivabradine synthesis or storage. Regulatory guidelines mandate its quantification to ensure drug purity (<0.1% threshold) .

- Analytical Challenge : Lacks isotopic labeling, requiring high-resolution chromatography (e.g., UPLC) for separation from structurally similar analogs.

Benserazide-D3 Hydrochloride

- Role : Used in pharmacokinetic studies of Benserazide, a Parkinson’s disease drug. Its deuterium labeling facilitates precise measurement of drug half-life and metabolite formation .

Research Findings and Implications

Ivabradine-d3 HCl improves analytical accuracy in clinical trials, reducing inter-batch variability by 30% compared to non-deuterated standards .

Dehydro Ivabradine Oxalate is critical for regulatory compliance, with studies showing its formation correlates with improper storage (e.g., >25°C) .

Benserazide-D3 HCl exemplifies the broader utility of deuterated standards in pharmacokinetics, achieving >99% isotopic purity in spiked plasma samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.